![molecular formula C16H11FN6OS2 B2690507 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893910-39-9](/img/structure/B2690507.png)
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11FN6OS2 and its molecular weight is 386.42. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncology Research
Targeting Oncogenic KIT and PDGFRA Alterations: The compound has shown promise in treating disorders associated with oncogenic KIT and PDGFRA alterations. These alterations are often implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and certain types of leukemia. By inhibiting these altered kinases, the compound may help suppress tumor growth and improve patient outcomes .
Kinase Inhibition
ERK1/2 Inhibition: The compound exhibits selective inhibition of extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 play crucial roles in the RAS/RAF/MEK/ERK signaling cascade, which is frequently dysregulated in cancer. By targeting ERK1/2, this compound may interfere with downstream signaling pathways, potentially slowing tumor progression .
Neurotensin Receptor Modulation
Nonpeptide Neurotensin Receptor Type 2 Compound: Interestingly, the compound has been identified as a selective nonpeptide modulator of neurotensin receptor type 2. Neurotensin receptors are involved in various physiological processes, including neurotransmission and cell proliferation. Further research into its effects on neurotensin signaling may reveal novel therapeutic avenues .
Crystallography and Formulation
Crystalline Forms: Various crystalline forms of the compound have been characterized. These forms impact solubility, stability, and bioavailability. Understanding the crystal structures can aid in drug formulation and optimization for clinical use .
Pharmacokinetics and Toxicology
ADME Properties: Investigations into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties are essential for drug development. Researchers study its pharmacokinetics and assess potential toxicity to ensure safety and efficacy .
Computational Modeling
Molecular Docking Studies: Computational approaches, such as molecular docking, can predict how the compound interacts with its target proteins. These studies guide drug design and optimization by identifying key binding sites and interactions .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the extracellular signal-regulated kinases erk1/2 , which are essential nodes within the RAS/RAF/MEK/ERK signaling cascade .
Mode of Action
Compounds that inhibit erk1/2, such as this one might, typically work by preventing the activation of these kinases, thereby disrupting the signaling cascade .
Biochemical Pathways
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2 . This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Result of Action
Inhibition of erk1/2 typically results in disruption of the signaling cascade, potentially affecting cell proliferation, differentiation, and survival .
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCGLDJXMRILBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.